[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 4-bromobenzoate
Description
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 4-bromobenzoate is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Properties
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-20-13-8-4-10(5-9-13)14(17)18-21-15(19)11-2-6-12(16)7-3-11/h2-9H,1H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSXBTCJGNCSGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=C(C=C2)Br)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 4-bromobenzoate can be achieved through a Schiff base reaction. This involves the condensation of 4-methoxyaniline with 4-bromobenzaldehyde in the presence of an acid catalyst. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of 4-bromo-2-hydroxybenzaldehyde.
Reduction: Formation of [(Z)-[amino-(4-methoxyphenyl)methyl]amino] 4-bromobenzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to its Schiff base structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 4-bromobenzoate involves its interaction with various molecular targets. In biological systems, it can form complexes with metal ions, which can then interact with biomolecules such as DNA and proteins. This interaction can lead to the inhibition of enzyme activity or the induction of oxidative stress, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 4-bromobenzoate can be compared with other Schiff bases and brominated aromatic compounds:
Schiff Bases: Similar compounds include [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 4-chlorobenzoate and [(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 4-fluorobenzoate. These compounds share the Schiff base structure but differ in the halogen substituent, which can affect their reactivity and applications.
Brominated Aromatics: Compounds like 4-bromoaniline and 4-bromobenzaldehyde are simpler brominated aromatics that can be used as starting materials for the synthesis of more complex molecules like this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
